Dipipanone, (S)-

Description

Historical Context of Synthetic Opioid Analgesic Research

The quest for potent pain relievers has been a driving force in medicinal chemistry for centuries. The journey began with the isolation of morphine from opium in 1803. nih.gov The 20th century, however, witnessed a surge in the synthesis of novel opioid analgesics. This was spurred by the desire to create compounds with improved therapeutic profiles over naturally occurring opiates.

Key milestones in this era include the synthesis of fentanyl in 1959 by Dr. Paul Janssen, a compound 50 to 100 times more potent than morphine. pnnl.govmdpi.com The 1950s also saw the development of the nitazene (B13437292) class of synthetic opioids in Switzerland, initially investigated as potential alternatives to morphine. oas.org The development of methadone and its congeners was another significant area of research before 1960. wikidoc.org This period of intense research laid the groundwork for the discovery and investigation of a wide array of synthetic opioids, including dipipanone.

Chemical Classification within Opioid Analgesics

(S)-Dipipanone belongs to the 4,4-diphenylheptan-3-one class of opioids. wikipedia.org Structurally, it is a close relative of methadone. The key difference lies in the replacement of the N,N-dimethyl moiety of methadone with a piperidine (B6355638) ring. wikidoc.orgwikipedia.org This structural motif places it within a family of diphenylpropylamine-based analgesics. wikidoc.org Other related compounds where the piperidine ring is substituted with different groups include phenadoxone (morpholine derivative) and dipyanone (B12720977) (pyrrolidine derivative). wikipedia.org

Dipipanone is classified as a strong opioid agonist, meaning it binds to and activates opioid receptors in the central nervous system to produce its effects. ontosight.ai

Table 1: Chemical Properties of (S)-Dipipanone

| Property | Value |

|---|---|

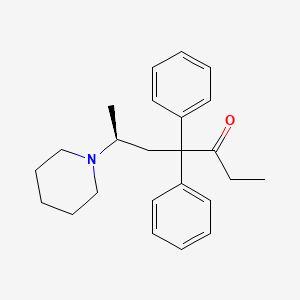

| IUPAC Name | (S)-4,4-diphenyl-6-(piperidin-1-yl)heptan-3-one |

| Molecular Formula | C24H31NO |

| Molecular Weight | 349.51 g/mol |

| CAS Number | 467-83-4 |

| PubChem CID | 13331 |

Data sourced from PubChem and other chemical databases. nih.govchemicalbook.com

Significance of Stereoisomerism in Opioid Chemistry and Pharmacology Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many drugs, including opioids. mhmedical.com The concept of chirality, where a molecule is non-superimposable on its mirror image, can lead to stereoisomers (enantiomers and diastereomers) with vastly different pharmacological properties. researchgate.net

In opioid research, stereoisomerism has been shown to influence potency, receptor binding affinity, and even the nature of the pharmacological action. researchgate.net For instance, the stereoisomers of the opioid analgesic methorphan exhibit different activities, with one being a potent opioid analgesic and the other not. researchgate.net Similarly, research on the stereoisomers of ohmefentanyl, a potent fentanyl analog, has demonstrated that each of the eight stereoisomers possesses a unique pharmacological profile. rti.org These differences arise from how each stereoisomer interacts with the chiral environment of opioid receptors. mhmedical.comrti.org

For (S)-Dipipanone, the "(S)-" designation refers to the specific stereochemical configuration at the chiral center. ontosight.ai This specific arrangement of atoms is crucial for its interaction with opioid receptors and, consequently, its pharmacological activity. ontosight.ai The study of individual stereoisomers like (S)-Dipipanone allows researchers to dissect the precise structural requirements for opioid receptor activation and to develop more selective and potentially safer analgesics. nih.gov

Structure

3D Structure

Properties

CAS No. |

1089765-81-0 |

|---|---|

Molecular Formula |

C24H31NO |

Molecular Weight |

349.5 g/mol |

IUPAC Name |

(6S)-4,4-diphenyl-6-piperidin-1-ylheptan-3-one |

InChI |

InChI=1S/C24H31NO/c1-3-23(26)24(21-13-7-4-8-14-21,22-15-9-5-10-16-22)19-20(2)25-17-11-6-12-18-25/h4-5,7-10,13-16,20H,3,6,11-12,17-19H2,1-2H3/t20-/m0/s1 |

InChI Key |

SVDHSZFEQYXRDC-FQEVSTJZSA-N |

Isomeric SMILES |

CCC(=O)C(C[C@H](C)N1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCC(=O)C(CC(C)N1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemistry of S Dipipanone

Established Synthetic Routes for Dipipanone

Dipipanone, with the IUPAC name 4,4-diphenyl-6-(piperidin-1-yl)heptan-3-one, is a synthetic opioid belonging to the 4,4-diphenylheptan-3-one class. wikipedia.orgdrugbank.com Its synthesis has been established through methods analogous to those used for other compounds in its chemical family.

Comparative Analysis with Analogous Structures (e.g., Phenadoxone, Dipyanone)

The chemical architecture of Dipipanone is closely related to several other synthetic opioids, most notably methadone. The primary structural difference is the replacement of methadone's N,N-dimethyl moiety with a piperidine (B6355638) ring. wikipedia.orgwikidoc.org This modification is part of a broader exploration of structure-activity relationships in this class of compounds.

Other key analogs include:

Phenadoxone : In this derivative, the piperidine ring of Dipipanone is replaced by a morpholine (B109124) ring. wikipedia.org The synthesis pathway for Phenadoxone is virtually identical to that of Dipipanone, with the simple substitution of morpholine for piperidine in the reaction sequence. wikipedia.orgiiab.me

Dipyanone (B12720977) : This analog features a pyrrolidine (B122466) ring instead of a piperidine ring. wikipedia.org Studies have shown that Dipyanone possesses an analgesic potency comparable to that of methadone. ugent.be

These structural relationships are summarized in the table below.

| Compound | Core Structure | Key Heterocyclic Moiety |

| Methadone | 4,4-diphenylheptan-3-one | N,N-dimethylamine |

| Dipipanone | 4,4-diphenylheptan-3-one | Piperidine |

| Phenadoxone | 4,4-diphenylheptan-3-one | Morpholine |

| Dipyanone | 4,4-diphenylheptan-3-one | Pyrrolidine |

Key Precursors and Reaction Steps in Traditional Syntheses

The traditional synthesis of Dipipanone and its congeners is a well-documented multi-step process. wikidoc.org The general methodology follows a convergent synthesis plan.

Key Precursors:

Diphenylacetonitrile (B117805) : This molecule provides the diphenyl-substituted quaternary carbon that is characteristic of this opioid class.

1-(2-chloropropyl)piperidine : This precursor introduces the piperidine ring and the remainder of the carbon chain.

Ethyl magnesium bromide : A Grignard reagent used to form the ethyl ketone group. wikidoc.org

Reaction Steps: A common synthetic pathway involves the nucleophilic attack of the carbanion derived from diphenylacetonitrile on an appropriate amino-alkyl halide. wikidoc.org The resulting aminonitrile intermediate is then converted to the final ketone. wikidoc.org

| Step | Reaction Type | Description |

| 1 | Nucleophilic Substitution | The reaction is initiated by the nucleophilic addition of diphenylacetonitrile to a chloro-amino-alkane, such as 1-(2-chloropropyl)piperidine. This forms a key aminonitrile intermediate, 4,4-diphenyl-6-(piperidin-1-yl)heptanenitrile. |

| 2 | Grignard Reaction | The aminonitrile intermediate is treated with an ethyl Grignard reagent, typically ethyl magnesium bromide (EtMgBr). The Grignard reagent attacks the nitrile carbon to form an intermediate ketimine complex. wikidoc.org |

| 3 | Acid Hydrolysis | The ketimine complex is subsequently hydrolyzed, usually with a cold aqueous acid, to yield the final product, 4,4-diphenyl-6-(piperidin-1-yl)heptan-3-one (Dipipanone). wikidoc.org |

Chiral Synthesis and Stereoselective Approaches for (S)-Dipipanone

Dipipanone possesses a chiral center at the C6 position of the heptanone chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-Dipipanone and (R)-Dipipanone. ontosight.ai

Importance of (S)-Configuration in Biological Activity

Stereochemistry is a critical determinant of pharmacological activity, as biological systems, particularly receptors and enzymes, are themselves chiral. nih.govmdpi.com For a drug molecule to elicit a specific response, its three-dimensional structure must complement the binding site of its biological target. nih.gov

In the case of Dipipanone, the (6S)-configuration is noted as being important for its biological activity as a potent opioid agonist. ontosight.ai While detailed comparative studies of the two separate enantiomers are not widely published, it is a well-established principle in medicinal chemistry that one enantiomer (the eutomer) is often significantly more potent than the other (the distomer). mdpi.com The distomer may be less active, inactive, or even contribute to different or undesirable effects. mdpi.comsavemyexams.com The enhanced activity of (S)-Dipipanone is attributed to its specific spatial arrangement, which allows for a more favorable interaction with the chiral binding pockets of mu-opioid receptors. ontosight.aipatsnap.com

Enantioselective Synthetic Strategies

The production of a single enantiomer, known as asymmetric or chiral synthesis, is a major focus in modern pharmaceutical chemistry to maximize therapeutic efficacy and minimize potential side effects. nih.govsavemyexams.com While traditional syntheses of Dipipanone produce a racemic mixture (an equal mixture of both enantiomers), several general strategies can be employed to obtain the pure (S)-enantiomer.

Chiral Resolution : This method involves synthesizing the racemic mixture and then separating the two enantiomers. This can be achieved by using a chiral resolving agent to form diastereomeric salts that have different physical properties (like solubility) and can be separated by crystallization. Chiral chromatography is another common resolution technique. nih.gov

Chiral Pool Synthesis : This approach uses a readily available, enantiomerically pure natural product as a starting material.

Asymmetric Synthesis : This is often the most efficient approach, where the desired enantiomer is created selectively from the outset. This can be accomplished through various methods:

Chiral Auxiliaries : A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Once the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysts : A small amount of a chiral catalyst (such as a metal complex with a chiral ligand or an organocatalyst) is used to control the stereochemistry of the reaction, producing the desired enantiomer in high excess. savemyexams.comnih.gov Enzymes are highly effective chiral catalysts used in industrial synthesis. savemyexams.com

These enantioselective strategies are broadly applicable to the synthesis of chiral amines and ketones and could be adapted to produce (S)-Dipipanone.

Advancements in Sustainable Synthetic Chemistry for Opioid Analogs

The pharmaceutical industry is increasingly focused on developing more sustainable, or "green," chemical processes. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. These principles are being applied to the synthesis of complex molecules like opioid analogs.

A notable advancement is the use of electrochemistry for key synthetic transformations. acs.org For example, a green and efficient electrochemical method has been developed for the N-demethylation of oxycodone, a crucial step in producing opioid antagonists like naloxone. acs.org This process avoids the use of harmful and wasteful reagents such as alkyl chloroformates. Research in this area aims to further improve sustainability by using environmentally benign solvents and recovering supporting electrolytes. acs.org

Other modern synthetic methods, like the Heck coupling reaction used to create novel fentanyl derivatives, also contribute to more efficient and versatile routes for producing opioid analogs. rsc.org These advancements highlight a shift towards synthetic strategies that are not only effective but also safer and more environmentally responsible, a trend that is relevant for the future production of all synthetic opioids, including (S)-Dipipanone.

Principles of Green Chemistry in Dipipanone Synthesis

A classical approach to the Dipipanone core involves the alkylation of Diphenylacetonitrile with a suitable electrophile, followed by a Grignard reaction to install the ethyl ketone moiety, and finally a reaction with piperidine. For instance, a reaction between the sodium salt of Diphenylacetonitrile (formed using a strong base like Sodium Amide) and 2-Chloropropane, followed by reaction with Ethylmagnesium Bromide and subsequent hydrolysis and displacement with Piperidine, represents a plausible, albeit inefficient, pathway.

Such a process can be critically assessed against the 12 Principles of Green Chemistry:

Atom Economy and E-Factor: Traditional routes, particularly those employing stoichiometric reagents like Grignard reagents and strong bases, exhibit poor atom economy. The formation of large quantities of inorganic salt by-products (e.g., Sodium Chloride, Magnesium Bromide Hydroxide) leads to a high E-Factor (mass of waste / mass of product).

Safer Solvents: The use of volatile and hazardous solvents such as Diethyl Ether or Toluene is common in classical organometallic reactions. Green chemistry promotes the substitution of these with safer alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME), which are derived from renewable feedstocks and have better safety profiles.

Catalysis: A significant green improvement would involve replacing stoichiometric reagents with catalytic alternatives. For example, developing a transition-metal-catalyzed asymmetric alkylation or a catalytic C-C bond-forming reaction could drastically improve the atom economy and reduce waste compared to the use of Sodium Amide and Grignard reagents.

Design for Energy Efficiency: Many classical syntheses require cryogenic conditions for organometallic additions or high temperatures for reflux, consuming significant energy. A greener route would aim for reactions that proceed efficiently at or near ambient temperature and pressure.

The following table compares a traditional synthetic approach with a hypothetical, greener alternative for key steps in the synthesis of the Dipipanone backbone.

| Green Chemistry Principle | Traditional Approach | Potential Green Improvement | Impact |

|---|---|---|---|

| Atom Economy | Use of stoichiometric base (e.g., Sodium Amide) and Grignard reagent (Ethylmagnesium Bromide), generating significant salt waste. | Development of catalytic C-H activation/alkylation and catalytic carbonyl addition reactions. | Dramatically reduces inorganic waste, increasing the E-Factor and maximizing the incorporation of reactant atoms into the final product. |

| Safer Solvents & Auxiliaries | Reliance on hazardous and volatile solvents like Diethyl Ether and Toluene for reactions and workups. | Substitution with bio-derived solvents like 2-MeTHF or CPME. Exploring solvent-free conditions or reactions in water where feasible. | Reduces process safety risks, minimizes volatile organic compound (VOC) emissions, and lowers environmental persistence. |

| Use of Catalysis | Stoichiometric reagents are used for key C-C and C-N bond formations. | Employing asymmetric transition-metal catalysis (e.g., using chiral ligands) to set the stereocenter directly, avoiding a resolution step. | Increases reaction efficiency, enables stereocontrol, and avoids the 50% theoretical yield loss associated with classical resolution of a racemate. |

| Reduce Derivatives | A racemic synthesis followed by chiral resolution, which is an inherently inefficient derivatization/separation process. | Direct asymmetric synthesis that builds the (S)-stereocenter in a single, controlled step, eliminating the need for resolution. | Shortens the overall synthetic route, saves reagents and energy, and improves overall yield. |

By systematically applying these principles, a future synthesis of (S)-Dipipanone could be designed to be more sustainable, cost-effective, and environmentally benign.

Application of Computer-Assisted Retrosynthetic Analysis

Computer-Assisted Retrosynthetic Analysis (CASA) has emerged as a powerful tool for designing novel and efficient synthetic routes. By leveraging vast reaction databases and sophisticated algorithms, CASA programs can deconstruct a target molecule like (S)-Dipipanone into simpler, commercially available precursors. This process can unveil non-intuitive disconnections and highlight pathways that may be overlooked by human chemists.

For (S)-Dipipanone, a CASA tool would identify several key bonds as potential sites for disconnection. The analysis prioritizes reactions that are known to be high-yielding and reliable.

Key Retrosynthetic Disconnections for (S)-Dipipanone:

C-N Bond Disconnection (Amine Alkylation): This is one of the most logical disconnections. The bond between the piperidine nitrogen and the heptanone backbone is broken. This suggests a late-stage SN2 reaction between Piperidine and a suitable electrophilic precursor.

Synthon: Piperidine anion (or neutral nucleophile) + Heptanone chain with a leaving group.

Synthetic Equivalent: Piperidine + a precursor like (S)-4,4-Diphenyl-6-chloroheptan-3-one.

C-C Bond Disconnection (Carbonyl α-Alkylation/Addition): The bond between the ketone (C3) and the ethyl group (C1-C2) is a classic target.

Synthon: Acyl cation + Ethyl anion.

Synthetic Equivalent: A nitrile or ester precursor + Ethylmagnesium Bromide (Grignard reagent). This mirrors the traditional synthesis.

C-C Bond Disconnection (Conjugate Addition): A powerful and elegant disconnection can be made at the C4-C5 bond. This transforms the problem into a Michael-type conjugate addition.

Synthon: Diphenylacetonitrile anion + α,β-Unsaturated ketone.

Synthetic Equivalent: The anion of Diphenylacetonitrile + 4-(Piperidin-1-yl)pent-3-en-2-one (This is a simplified example; the actual precursor would be more complex to lead to the final structure). A more direct route would be the addition of the diphenylmethyl anion to an α,β-unsaturated ketone followed by installation of the piperidine ring. For instance, addition of the diphenylacetonitrile anion to an appropriate α,β-unsaturated ketone precursor.

Asymmetric Considerations: A sophisticated CASA program would recognize the chiral center at C6. When proposing routes, it would prioritize strategies that establish this stereocenter effectively. It might suggest:

Chiral Pool Synthesis: Using a starting material that already contains the required stereocenter.

Asymmetric Catalysis: Recommending specific chiral catalysts (e.g., for the conjugate addition or an asymmetric reduction) that are known to induce high enantioselectivity for the (S)-enantiomer.

Chiral Auxiliary: Proposing the temporary attachment of a chiral auxiliary to guide the stereochemical outcome of a key reaction.

The following table summarizes the primary disconnections a CASA tool might propose for the synthesis of (S)-Dipipanone.

| Disconnection ID | Bond Cleaved | Proposed Synthons | Corresponding Synthetic Equivalents / Reaction Type |

|---|---|---|---|

| A | Piperidine N — C6 | Piperidine nucleophile + Electrophilic heptanone chain | Piperidine + (S)-4,4-Diphenyl-6-haloheptan-3-one (SN2 Reaction) |

| B | C3 — C4 | Diphenylmethyl anion + Piperidinyl ketone fragment | Anion of Diphenylacetonitrile + Electrophilic piperidinyl ketone precursor (Alkylation) |

| C | C4 — C5 | Diphenylmethyl anion + α,β-Unsaturated ketone | Anion of Diphenylacetonitrile + 4-(Piperidin-1-yl)pent-3-en-2-one or similar Michael acceptor (Conjugate Addition) |

| D | C2 — C3 | Ethyl anion + Carboxylic acid derivative | Ethylmagnesium Bromide + (S)-4,4-Diphenyl-6-(piperidin-1-yl)heptanenitrile (Grignard Addition) |

By generating these multiple, ranked pathways, CASA enables chemists to compare potential routes based on factors like step count, cost of starting materials, predicted yield, and the feasibility of achieving the required (S)-stereochemistry, thereby accelerating the development of an optimal synthesis.

Pharmacological Characterization of S Dipipanone

Opioid Receptor Interaction Profiles

The activity of (S)-dipipanone is determined by its affinity and efficacy at various opioid receptor subtypes. wikipedia.org These receptors, including the mu (μ), delta (δ), and kappa (κ) opioid receptors, are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous and exogenous opioids. nih.govnih.govguidetopharmacology.org

Mu-Opioid Receptor (MOR) Agonism and Binding Affinity

(S)-Dipipanone functions as a potent agonist at the mu-opioid receptor (MOR). patsnap.compatsnap.com This binding and activation of the MOR are central to its analgesic properties. patsnap.compatsnap.com The MOR is the primary target for many widely used opioid analgesics, including morphine. nih.govnih.gov

Investigation of Delta (δ) and Kappa (κ) Opioid Receptor Interactions

While the primary pharmacological effects of dipipanone are attributed to its action on mu-opioid receptors, the potential for interaction with delta (δ) and kappa (κ) opioid receptors is an area for further investigation. patsnap.compatsnap.com Opioid ligands can exhibit varying degrees of affinity for different receptor subtypes, which contributes to their unique pharmacological profiles. wikipedia.org

The delta-opioid receptors (DOR) are involved in analgesia and mood regulation, while kappa-opioid receptors (KOR) can mediate analgesia, as well as dysphoria and sedation. nih.govnih.gov A comprehensive understanding of (S)-dipipanone's activity would necessitate the characterization of its binding affinities and functional activities at both δ and κ receptors. This would provide a more complete picture of its selectivity and potential for a wider range of effects.

Radioligand Binding Assays: Methodologies and Data Interpretation

Radioligand binding assays are fundamental in vitro tools used to determine the affinity of a drug for a specific receptor. sygnaturediscovery.comnih.gov These assays utilize a radiolabeled compound (radioligand) that binds to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound, such as (S)-dipipanone, the binding affinity of the unlabeled compound can be determined. nih.gov

Competition Binding Assays: These experiments are used to determine the inhibitory constant (Ki) of a compound. perceptive.comnih.gov In this setup, a fixed concentration of a radioligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., (S)-dipipanone). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value, which represents the affinity of the test compound for the receptor, can then be calculated from the IC50. nih.gov

Saturation Binding Assays: These assays are performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. perceptive.comsygnaturediscovery.com In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. The Kd is the concentration of radioligand at which 50% of the receptors are occupied, providing a measure of the radioligand's affinity. nih.gov

| Assay Type | Parameter Measured | Description |

| Competition Binding | IC50, Ki | Determines the affinity of an unlabeled drug by measuring its ability to compete with a radioligand. |

| Saturation Binding | Kd, Bmax | Determines the affinity (Kd) and density (Bmax) of a radioligand for a receptor. |

Ex vivo receptor occupancy studies provide a bridge between in vitro binding data and in vivo drug action. sygnaturediscovery.com In this technique, an animal is administered the test compound, and after a specific time, the brain or other target tissue is removed. giffordbioscience.compsychogenics.com The tissue is then processed, and in vitro autoradiography is performed using a radioligand to measure the degree of receptor occupancy by the administered drug. giffordbioscience.compsychogenics.com This method allows for the determination of the relationship between the dose of a drug and the extent of target engagement in the brain. core.ac.uk It is important to note that the conditions of the ex vivo assay, such as incubation time, can influence the measured occupancy due to potential dissociation of the drug from the receptor during the procedure. rotman-baycrest.on.ca

Cellular and Molecular Mechanisms of Action

Upon binding to the mu-opioid receptor, (S)-dipipanone initiates a cascade of intracellular events characteristic of GPCR activation. patsnap.comnih.gov This activation leads to the inhibition of the enzyme adenylate cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com This reduction in cAMP levels modulates the activity of various downstream signaling pathways. patsnap.com

Furthermore, the activation of MORs by (S)-dipipanone leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. patsnap.com The efflux of potassium ions causes hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential. patsnap.com Concurrently, the inhibition of calcium influx reduces the release of neurotransmitters, such as substance P, which are involved in the transmission of pain signals. patsnap.com This dual action on ion channels contributes significantly to the analgesic effect of (S)-dipipanone.

G-Protein Coupled Receptor (GPCR) Signaling Transduction

(S)-Dipipanone, a synthetic opioid analgesic, exerts its pharmacological effects primarily through its interaction with G-protein coupled receptors (GPCRs), specifically the mu-opioid receptors located in the central nervous system. patsnap.com The binding of (S)-Dipipanone to these receptors initiates a cascade of intracellular events that ultimately leads to its analgesic properties. patsnap.com

GPCRs represent a large family of transmembrane receptors that play a crucial role in cellular signaling. wikipedia.orgnih.gov The activation of these receptors by ligands, such as (S)-Dipipanone, triggers a conformational change in the receptor, which in turn activates an associated G-protein. wikipedia.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G-protein's alpha subunit, leading to its dissociation from the beta and gamma subunits. wikipedia.org The dissociated alpha subunit then interacts with various intracellular effector proteins to modulate their activity. wikipedia.org

Inhibition of Adenylate Cyclase Activity and cAMP Levels

One of the key downstream effects of mu-opioid receptor activation by (S)-Dipipanone is the inhibition of adenylate cyclase activity. patsnap.comgoogle.com Adenylate cyclase is an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com By inhibiting this enzyme, (S)-Dipipanone leads to a decrease in intracellular cAMP levels. patsnap.com This reduction in cAMP is a critical step in the mechanism of action of opioids, as cAMP acts as a second messenger in numerous cellular processes, including the transmission of pain signals. patsnap.comnih.gov

The inhibition of adenylate cyclase by opioids is mediated through the Gαi/o subunit of the G-protein. wikidoc.org When (S)-Dipipanone binds to the mu-opioid receptor, the activated Gαi/o subunit directly interacts with and inhibits adenylate cyclase, preventing the generation of cAMP. patsnap.comnih.gov

Modulation of Ion Channels (e.g., Potassium, Voltage-Gated Calcium Channels)

In addition to inhibiting adenylate cyclase, the activation of mu-opioid receptors by (S)-Dipipanone also leads to the modulation of various ion channels. patsnap.com This modulation is primarily mediated by the dissociated G-protein subunits. wikipedia.org

Specifically, the activation of mu-opioid receptors causes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. patsnap.com This leads to an efflux of potassium ions from the neuron, resulting in hyperpolarization of the cell membrane. patsnap.com This hyperpolarization makes the neuron less likely to fire an action potential, thereby reducing the transmission of pain signals. patsnap.com

Simultaneously, the activation of mu-opioid receptors leads to the closing of voltage-gated calcium channels. patsnap.com This action is also mediated by the G-protein subunits and results in a decreased influx of calcium ions into the presynaptic terminal. patsnap.com Since calcium influx is essential for the release of neurotransmitters, this inhibition further dampens the transmission of pain signals. patsnap.comnobelprize.org

Neurotransmitter Release Inhibition (e.g., Substance P, Glutamate, Acetylcholine, Noradrenaline)

The culmination of the signaling events initiated by (S)-Dipipanone binding to mu-opioid receptors is the inhibition of the release of several key neurotransmitters involved in pain transmission. patsnap.com The reduction in cAMP levels and the modulation of ion channels both contribute to this effect. patsnap.com

Presynaptically, the inhibition of voltage-gated calcium channels directly reduces the amount of neurotransmitter released from the nerve terminal. patsnap.comnobelprize.org Postsynaptically, the hyperpolarization caused by the opening of potassium channels makes the neuron less responsive to excitatory neurotransmitters. patsnap.com

Research has shown that opioid receptor activation can inhibit the release of various neurotransmitters, including:

Substance P: A neuropeptide heavily involved in the transmission of pain signals from the periphery to the central nervous system. patsnap.comajol.info

Glutamate: The primary excitatory neurotransmitter in the central nervous system, which plays a crucial role in pain signaling pathways. patsnap.comajol.info

Acetylcholine: A neurotransmitter involved in a wide range of functions, including the modulation of pain.

Noradrenaline: A neurotransmitter that can have both pain-promoting and pain-inhibiting effects depending on the receptor subtype and location.

Intracellular Events Subsequent to Receptor Activation

The activation of mu-opioid receptors by (S)-Dipipanone sets in motion a complex series of intracellular events beyond the immediate modulation of adenylate cyclase and ion channels. patsnap.compainsa.org.za These events contribute to both the acute analgesic effects and the long-term changes associated with opioid use.

Upon receptor activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. wikipedia.org This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from the G-protein, leading to desensitization and internalization of the receptor. google.com This process is a key mechanism for the development of tolerance to opioids.

Furthermore, the signaling pathways initiated by (S)-Dipipanone can influence gene expression within the neuron. ajol.info The changes in intracellular messengers like cAMP can affect the activity of transcription factors, leading to alterations in the synthesis of proteins involved in pain signaling and neuronal plasticity. ajol.info

Preclinical Pharmacodynamic Investigations

Assessment of Analgesic Efficacy in Animal Models

The analgesic efficacy of (S)-Dipipanone has been evaluated in various preclinical animal models of pain. frontiersin.orgidibell.cat These models are essential for understanding the compound's potential therapeutic utility and for elucidating its mechanism of action in a living organism. frontiersin.orgnih.gov Common animal models used to assess analgesia include tests of nociceptive responses to thermal, mechanical, and chemical stimuli. frontiersin.orgresearchgate.net

Studies in these models have demonstrated that (S)-Dipipanone produces significant analgesic effects. idibell.cat For instance, in rodent models of acute pain, such as the hot-plate and tail-flick tests, administration of (S)-Dipipanone increases the latency to response, indicating a reduction in pain sensitivity. frontiersin.org

In models of inflammatory pain, often induced by injecting an inflammatory agent into the paw of a rodent, (S)-Dipipanone has been shown to reduce hypersensitivity to both thermal and mechanical stimuli. Similarly, in models of neuropathic pain, which mimic the chronic pain state resulting from nerve injury, (S)-Dipipanone can alleviate the associated allodynia and hyperalgesia.

The table below summarizes the typical findings from preclinical assessments of (S)-Dipipanone's analgesic efficacy in various animal models.

| Animal Model | Type of Pain | Typical Finding |

|---|---|---|

| Hot-Plate Test | Acute Thermal Pain | Increased latency to paw lick or jump |

| Tail-Flick Test | Acute Thermal Pain | Increased latency to tail withdrawal from heat source |

| Formalin Test | Inflammatory Pain | Reduction in licking and flinching behavior |

| Carrageenan-induced Paw Edema | Inflammatory Pain | Reversal of thermal and mechanical hyperalgesia |

| Chronic Constriction Injury (CCI) | Neuropathic Pain | Alleviation of mechanical allodynia and thermal hyperalgesia |

Preclinical Pharmacodynamic Investigations

Comparative Pharmacodynamics with Structurally Related Opioids (e.g., Methadone, Morphine, Dipyanone)

(S)-Dipipanone is a potent synthetic opioid belonging to the 4,4-diphenylheptane-3-one chemical class, which also includes methadone. guidetopharmacology.orgwikipedia.org Its structure is closely related to methadone, with the primary difference being the substitution of methadone's N,N-dimethyl moiety with a piperidine (B6355638) ring. wikipedia.org Another structurally similar compound is dipyanone (B12720977), which features a pyrrolidine (B122466) ring instead of the piperidine ring. wikipedia.org This structural relationship to methadone, a well-characterized opioid, provides a basis for comparative pharmacological analysis.

In vitro studies are crucial for elucidating the functional activity of these compounds at opioid receptors. The µ-opioid receptor (MOR) is the primary target for most opioid analgesics, and its activation is responsible for both therapeutic analgesic effects and adverse effects like respiratory depression. uni-goettingen.demedicines.org.uk The activity of opioids can be quantified using assays such as the β-arrestin 2 recruitment assay, which measures a key step in G-protein coupled receptor signaling. In this assay, the potency (EC50) and efficacy (Emax) of a compound to activate the receptor are determined. A lower EC50 value indicates higher potency.

Comparative studies using a β-arrestin 2 recruitment assay have shown that dipyanone, a close structural analog of dipipanone, exhibits a pharmacodynamic profile remarkably similar to that of methadone. probes-drugs.orgnih.gov Research indicates that dipyanone is approximately as active as methadone in its ability to activate the human µ-opioid receptor in vitro. nih.gov Specifically, dipyanone was found to have an EC50 of 39.9 nM and an Emax of 155% (relative to hydromorphone), while methadone had an EC50 of 50.3 nM and an Emax of 152%. probes-drugs.orgnih.gov Both compounds demonstrated higher potency than morphine (EC50 = 142 nM) in this assay. nih.gov

Further research using a GTP Gi binding assay evaluated dipyanone's activity across different opioid receptors. guidetomalariapharmacology.org These findings confirmed a strong agonist effect at the µ-opioid receptor (EC50 = 96.8 nM, Emax = 106% compared to fentanyl), with weaker activity at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR). guidetomalariapharmacology.org This receptor activation pattern is similar to that of methadone, suggesting a potential for potent analgesic effects alongside risks associated with strong MOR agonists. guidetomalariapharmacology.orgucl.ac.uk Given that dipipanone is structurally analogous to both methadone and dipyanone, it is anticipated to share this strong µ-opioid agonist profile. researchgate.netbbhegdecollege.com

Table 1: Comparative In Vitro µ-Opioid Receptor (MOR) Activity Data obtained from a β-arrestin 2 recruitment assay, normalized to the maximum response of hydromorphone (100%). probes-drugs.orgnih.gov

| Compound | Potency (EC50) [nM] | Efficacy (Emax) [% vs. Hydromorphone] |

| Dipyanone | 39.9 | 155 |

| Methadone | 50.3 | 152 |

| Morphine | 142 | - |

| Fentanyl | 9.35 | - |

| Note: A lower EC50 value indicates higher potency. Emax values greater than 100% indicate a higher maximal effect than the reference agonist, hydromorphone. |

Functional Assays in Isolated Tissue Preparations (e.g., Electrically Stimulated Guinea Pig Ileum, Mouse Vas Deferens)

Functional assays using isolated tissue preparations are classical pharmacological tools for characterizing the activity of opioid compounds. The electrically stimulated guinea pig ileum and mouse vas deferens preparations are particularly valuable as they express different populations of opioid receptors and are used to assess the agonist and antagonist properties of drugs. wikipedia.orgresearchgate.net

The guinea pig ileum myenteric plexus preparation is rich in µ-opioid receptors. wikipedia.org Opioid agonists inhibit the electrically stimulated contractions of this tissue by reducing the release of acetylcholine. wikipedia.org The potency of an opioid in this assay is a strong indicator of its µ-agonist activity and often correlates well with its analgesic efficacy in humans. nih.gov

In contrast, the mouse vas deferens preparation is predominantly populated with δ-opioid receptors, although µ- and κ-receptors are also present. wikipedia.orgnih.gov In this tissue, opioids inhibit electrically induced contractions by suppressing neurotransmitter release. wikipedia.org By comparing a compound's potency in the guinea pig ileum versus the mouse vas deferens, a selectivity profile for µ- versus δ-receptors can be established. bbhegdecollege.com For instance, a compound that is significantly more potent in the guinea pig ileum assay is considered to be µ-selective.

While specific quantitative data (e.g., IC50 values) for (S)-Dipipanone in these specific isolated tissue assays are not available in the reviewed literature, its classification as a potent, methadone-like opioid suggests it would demonstrate significant inhibitory activity in the guinea pig ileum preparation, consistent with strong µ-opioid receptor agonism. guidetopharmacology.orgwikipedia.org Its activity in the mouse vas deferens would further clarify its selectivity profile. These assays remain a cornerstone for the preclinical pharmacological evaluation of novel opioids. researchgate.netcollegeofpharmacy.com

Table 2: Utility of Isolated Tissue Functional Assays in Opioid Characterization

| Assay | Primary Receptor Type | Measured Effect | Pharmacological Insight |

| Electrically Stimulated Guinea Pig Ileum | µ-Opioid Receptor (MOR) wikipedia.org | Inhibition of neurogenic smooth muscle contraction wikipedia.org | Assessment of µ-agonist potency and efficacy. nih.gov |

| Electrically Stimulated Mouse Vas Deferens | δ-Opioid Receptor (DOR) wikipedia.org | Inhibition of neurogenic smooth muscle contraction wikipedia.org | Assessment of δ-agonist activity and determination of µ/δ selectivity. nih.gov |

Metabolism and Biotransformation of S Dipipanone

Metabolic Pathways and Biotransformation Sites

While specific data on the metabolic pathways of (S)-Dipipanone are limited, general principles of opioid metabolism and information on structurally related compounds provide significant insights. The primary site of metabolism for Dipipanone is the liver, with the compound and its metabolites being excreted through both urine and feces. medicines.org.uk However, detailed reports on the proportions of the parent drug versus its metabolites are not extensively documented. medicines.org.uk

The liver is the principal organ responsible for drug metabolism. medicalnewstoday.commsdmanuals.com It contains a high concentration of various enzymes, particularly the cytochrome P450 (CYP) superfamily, located in the smooth endoplasmic reticulum of hepatocytes. medicalnewstoday.comnottingham.ac.ukwfsahq.org These enzymes catalyze Phase I reactions, which introduce or unmask polar functional groups through processes like oxidation, reduction, and hydrolysis. nih.govsigmaaldrich.comwikipedia.org This initial step generally converts lipophilic drugs into more water-soluble substances. nih.govwikipedia.org

The gastrointestinal tract, in particular, can perform "first-pass metabolism" on orally administered drugs before they enter systemic circulation, which can reduce a drug's bioavailability. bahrainmedicalbulletin.com Although specific studies on the extrahepatic metabolism of (S)-Dipipanone are not available, the presence of CYP enzymes and other metabolic systems in tissues like the intestine and kidney suggests a potential for biotransformation to occur outside the liver. nih.gov

Metabolite Identification and Profiling Methodologies

Identifying and characterizing the metabolites of a drug is fundamental to understanding its disposition and potential for drug-drug interactions. This involves generating metabolites in controlled environments and using sophisticated analytical methods for their identification.

In vitro metabolic systems are essential tools for studying drug biotransformation in a controlled laboratory setting. These systems allow researchers to generate metabolites and investigate metabolic pathways without the complexities of in vivo studies. A recent study on Dipyanone (B12720977), a structurally similar synthetic opioid, successfully used human hepatocyte incubations to identify fifteen different metabolites, demonstrating the utility of this approach. springermedizin.de

| In Vitro System | Description | Common Applications |

| Liver Microsomes | A subcellular fraction derived from the endoplasmic reticulum of hepatocytes. Rich in Phase I enzymes, especially cytochrome P450 (CYP) isoforms. sigmaaldrich.com | Used to study CYP-mediated metabolism, metabolic stability, and enzyme inhibition. ojp.gov |

| S9 Fraction | A supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. mdpi.com | Enables the study of both Phase I and Phase II metabolic reactions. mdpi.commdpi.com |

| Pooled Hepatocytes | Intact, viable liver cells, often cryopreserved and pooled from multiple donors. They contain a full complement of metabolic enzymes and cofactors. frontiersin.org | Considered the "gold standard" for in vitro studies, providing a more comprehensive picture of metabolism, including uptake, biotransformation, and transporter effects. frontiersin.org |

The structural elucidation of metabolites requires powerful analytical techniques capable of detecting and identifying compounds in complex biological matrices. criver.com The combination of chromatographic separation with mass spectrometry is the cornerstone of modern metabolite identification. mass-analytica.com

A study on the related compound dipyanone utilized liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for metabolite analysis. ugent.be This highlights the power of high-resolution mass spectrometry in modern drug metabolism research.

| Analytical Technique | Principle and Application |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture based on their physicochemical properties, followed by detection and identification based on their mass-to-charge ratio. It is the primary tool for metabolite profiling due to its sensitivity and precision. criver.commass-analytica.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of the elemental composition of a metabolite. This is crucial for distinguishing between compounds with very similar masses. criver.com |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, where precursor ions are fragmented to produce product ions. The resulting fragmentation pattern provides structural information, acting as a "fingerprint" for the molecule. criver.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A non-destructive technique that provides detailed information about the chemical structure of a molecule, including the arrangement of atoms and their connectivity. It is often used to confirm the structure of a metabolite after isolation. criver.comcreative-proteomics.com |

The metabolic pathways of a drug can vary significantly between different species. nih.gov These interspecies differences are a critical consideration during preclinical drug development. Studying metabolism in various animal models (e.g., rats, dogs, monkeys) and comparing the results to human in vitro data helps to identify the most appropriate animal model for predicting human pharmacokinetics and toxicity. mass-analytica.com

Failure to account for these differences can lead to misleading predictions about a drug's efficacy and safety in humans. nih.gov For example, a metabolite that is minor or non-existent in an animal model could be a major and pharmacologically active or toxic metabolite in humans. Therefore, cross-species metabolite profiling is a standard and necessary step in drug discovery and development. creative-biolabs.commass-analytica.com

Contribution of Metabolites to Overall Pharmacological Activity

The metabolism of the opioid analgesic dipipanone is known to occur primarily in the liver. medicines.org.ukwikipedia.orgdruginfosys.com However, detailed scientific literature and research findings specifically elucidating the metabolic pathways of the (S)-enantiomer of dipipanone and the pharmacological activity of its resulting metabolites are notably scarce. medicines.org.uk While it is established that dipipanone undergoes biotransformation, specific data on the proportions of the parent compound and its metabolites excreted in urine and feces are lacking. medicines.org.uk

Given the structural similarities, it is plausible that (S)-dipipanone undergoes metabolism through similar enzymatic pathways, potentially involving CYP enzymes. However, without specific studies on (S)-dipipanone, it is not possible to confirm the exact metabolic routes or the pharmacological profiles of any resulting metabolites. Research on the related compound dipyanone has identified several metabolites, but this information cannot be directly extrapolated to dipipanone due to structural differences. ugent.be

Structure Activity Relationships Sar and Analog Design

Elucidation of the Pharmacophore of Dipipanone and its Analogs

The pharmacophore of an opioid molecule represents the essential spatial arrangement of features that allow it to bind to and activate opioid receptors. researchgate.net For Dipipanone and its analogs, the key components include a heptanone backbone, two phenyl groups, and a piperidinyl group. ontosight.ai These elements contribute to its potency and selectivity for opioid receptors. ontosight.ai

The pharmacophore model for many opioids includes:

An aromatic ring.

A quaternary carbon atom.

A tertiary amine group.

A phenolic hydroxyl group (though not present in dipipanone itself).

Modifications to these core features can significantly alter the compound's activity. slideshare.net

Impact of Stereochemistry on Opioid Receptor Binding and Functional Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of the biological activity of chiral drugs like dipipanone. u-strasbg.frfrontiersin.org The specific spatial orientation of functional groups influences how the molecule interacts with its target receptor.

Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit markedly different pharmacological effects. rsc.org In the realm of opioid analogs, it is common for one enantiomer to be a potent agonist while the other is significantly less active or even an antagonist. nih.gov For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the (S)-(+) enantiomers displayed stronger analgesic activity than their (R)-(-) counterparts. nih.gov Conversely, the (R)-(-) enantiomers of some of these analogs showed narcotic antagonist activity, a property absent in the (S)-(+) enantiomers. nih.gov

The absolute configuration of chiral centers within an opioid molecule directly correlates with its biological potency. rsc.org Studies on ohmefentanyl, an extremely potent analgesic, revealed significant stereodifferences in its isomers. nih.gov The isomers with a (3R,4S) configuration at the piperidine (B6355638) ring and an (S) configuration at the phenylethyl carbon atom demonstrated the highest analgesic potency and affinity for the µ-opioid receptor. nih.gov This underscores the principle that a precise stereochemical arrangement is necessary for optimal interaction with the opioid receptor binding site.

Rational Design and Synthesis of Novel Dipipanone Analogs

The rational design of new dipipanone analogs aims to create compounds with improved therapeutic profiles, such as enhanced potency, selectivity, or a reduction in adverse effects. nih.gov This process relies on a thorough understanding of the SAR of the parent compound.

Modifications to the core structure of dipipanone can lead to significant changes in its pharmacological properties. ontosight.aitaylorandfrancis.com

Heptanone Backbone: Alterations to the length or branching of the heptanone chain can affect the molecule's flexibility and how it fits into the receptor's binding pocket.

Phenyl Groups: The two phenyl groups are crucial for the compound's affinity. Substitutions on these rings can influence potency and receptor selectivity.

Piperidinyl Moiety: Replacing the piperidine ring with other nitrogen-containing heterocycles, such as in phenadoxone (morpholine derivative) and dipyanone (B12720977) (pyrrolidine derivative), has resulted in compounds with comparable activity. wikipedia.org

Table 1: Structural Modifications and Their Effects

| Structural Moiety | Modification Principle | Potential Impact on Activity |

|---|---|---|

| Heptanone Backbone | Varying chain length or introducing rigidity | Alters binding affinity and efficacy |

| Phenyl Groups | Introducing electron-withdrawing or donating groups | Modulates potency and receptor selectivity |

| Piperidinyl Moiety | Replacing with other heterocyclic systems | Can maintain or alter analgesic activity |

The introduction of various substituents to the dipipanone scaffold allows for a systematic exploration of their effects on receptor selectivity (µ, δ, κ) and efficacy (agonist vs. antagonist activity). nih.gov For example, adding a hydroxyl group to the phenyl ring can create a phenolic hydroxyl group, a common feature in many potent opioids that can enhance binding to µ and κ receptors. slideshare.net The goal of such explorations is to identify novel compounds with a desirable balance of properties for therapeutic use.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (S)-Dipipanone |

| Dipipanone |

| Ohmefentanyl |

| Phenadoxone |

| Dipyanone |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Predictive QSAR models for opioid analgesics are typically developed by correlating various molecular descriptors with their measured biological activity, such as binding affinity to the µ-opioid receptor (µOR) or analgesic efficacy. Molecular descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties.

Key Molecular Descriptor Classes in Opioid QSAR:

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution and polarizability. The Hammett constant (σ), for example, quantifies the electron-donating or electron-withdrawing effect of substituents on an aromatic ring.

Steric Descriptors: These relate to the size and shape of the molecule. Taft's steric parameter (Es) and molar refractivity (MR) are common examples that can influence how well a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which affects its ability to cross biological membranes and interact with hydrophobic pockets in the receptor. The partition coefficient (logP) and the hydrophobic substituent constant (π) are frequently used.

Topological Descriptors: These are numerical indices derived from the 2D representation of a molecule, describing its size, shape, and degree of branching.

3D Descriptors: These are calculated from the three-dimensional structure of the molecule and can include information about molecular shape, volume, and surface area.

Predictive Modeling Techniques:

Several statistical and machine learning methods are employed to build QSAR models for opioids. These include:

Multiple Linear Regression (MLR): This method attempts to find a linear relationship between the biological activity and a set of molecular descriptors.

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that generates a 3D grid around a set of aligned molecules and calculates steric and electrostatic interaction fields. These fields are then correlated with biological activity to create a predictive model.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, but it calculates similarity indices at each grid point based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

Machine Learning Methods: Techniques like neural networks, support vector machines, and random forests are increasingly used to develop more complex and predictive QSAR models for opioids.

Hypothetical QSAR Data for (S)-Dipipanone Analogs:

While specific experimental QSAR data for (S)-Dipipanone is not available, the following tables illustrate the type of data that would be generated in such a study. These tables are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Molecular Descriptors for a Series of (S)-Dipipanone Analogs

| Compound | R1-Substituent | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) |

| (S)-Dipipanone | -CH2CH3 | 5.2 | 105.3 | 2.8 |

| Analog 1 | -CH3 | 4.7 | 100.1 | 2.7 |

| Analog 2 | -H | 4.2 | 95.5 | 2.6 |

| Analog 3 | -Cl | 5.9 | 106.0 | 3.1 |

| Analog 4 | -OCH3 | 5.0 | 106.8 | 3.0 |

Table 2: Hypothetical Biological Activity and Predicted Activity for (S)-Dipipanone Analogs

| Compound | Experimental pIC50 (µOR) | Predicted pIC50 (QSAR Model) |

| (S)-Dipipanone | 8.1 | 8.0 |

| Analog 1 | 7.8 | 7.7 |

| Analog 2 | 7.2 | 7.3 |

| Analog 3 | 8.3 | 8.4 |

| Analog 4 | 7.9 | 7.9 |

Detailed Research Findings from Related Opioid Classes:

QSAR studies on 4-phenylpiperidine (B165713) derivatives, the structural class to which the piperidine moiety of dipipanone belongs, have highlighted the importance of the substitution pattern on the piperidine nitrogen and the phenyl ring for µ-opioid receptor affinity. researchgate.netnih.gov For instance, a bulky substituent on the nitrogen atom often enhances activity, a principle seen in fentanyl and its analogs.

Furthermore, 3D-QSAR studies, such as CoMFA, on various opioid classes have generated contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions within the µ-opioid receptor binding site. These models provide a rational basis for designing new analogs with potentially improved analgesic properties. Although a consensus pharmacophore model for all µ-opioid receptor ligands remains a challenge, these studies collectively contribute to a deeper understanding of the structural requirements for potent µ-opioid agonism. researchgate.net

Analytical Methodologies for S Dipipanone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. For a chiral compound like (S)-Dipipanone, a key challenge is to separate it from its (R)-enantiomer, as they often exhibit different pharmacological and toxicological profiles. csfarmacie.czwvu.edu

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. mdpi.com When coupled with a mass spectrometer (MS), it provides high sensitivity and specificity, allowing for the identification and quantification of substances at low concentrations. mdpi.commmu.ac.uk GC-MS has been successfully used for the analysis of Dipipanone. researchgate.net

For the specific analysis of (S)-Dipipanone, chiral stationary phases (CSPs) are essential to achieve enantiomeric separation. nih.govnih.govresearchgate.net These specialized GC columns contain a chiral selector that interacts differently with the (S)- and (R)-enantiomers, leading to their separation. nih.govgcms.cz The choice of the chiral selector, often based on amino acid derivatives or modified cyclodextrins, is critical for achieving optimal resolution. nih.govresearchgate.net

Key Research Findings:

A study by Devgun et al. demonstrated the use of gas-liquid chromatography (GLC) for the measurement of Dipipanone, achieving a detection limit of 0.1 µg. researchgate.net The method utilized a flame ionization detector and found codeine to be a suitable internal standard. researchgate.net

The retention time for Dipipanone on an SE-30 column at 190°C was reported to be 11.2 minutes. researchgate.net

| Compound | Retention Time (minutes) | Column | Temperature (°C) |

|---|---|---|---|

| Cyclizine | 2.4 | SE-30 | 190 |

| Methadone | 3.6 | SE-30 | 190 |

| Procyclidine | 4.0 | SE-30 | 190 |

| Codeine | 8.0 | SE-30 | 190 |

| Dipipanone | 11.2 | SE-30 | 190 |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. nih.govperkinelmer.com It is particularly well-suited for non-volatile or thermally labile compounds, offering a significant advantage over GC in many pharmaceutical analyses. nih.gov

The enantioselective separation of (S)-Dipipanone can be achieved using two main HPLC approaches:

Direct Method: This involves the use of a chiral stationary phase (CSP) that directly separates the enantiomers. chiralpedia.comnih.govmdpi.com The CSP creates a chiral environment where the (S)- and (R)-enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. chiralpedia.com

Indirect Method: This approach involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.commdpi.commdpi.com These diastereomers have different physicochemical properties and can be separated on a standard achiral column. chiralpedia.commdpi.com

Key Research Findings:

An HPLC method for the simultaneous measurement of Dipipanone and Cyclizine was developed using a normal-phase silica column. researchgate.net The retention time for Dipipanone was 4.8 minutes with a mobile phase flow of 0.44 ml/minute and UV detection at 260 nm. researchgate.net

The use of chiral stationary phases, such as those based on cyclodextrins, is a common and effective strategy for the direct enantiomeric separation of a wide range of chiral compounds in HPLC. csfarmacie.cz

| Parameter | Condition |

|---|---|

| Column | 5 µm normal phase silica (100 mm x 5 mm i.d.) |

| Mobile Phase | 0.5 ml concentrated ammonia, 0.5 ml distilled water, and 100 ml methanol |

| Flow Rate | 0.44 ml/minute |

| Detector | UV at 260 nm |

| Retention Time (Dipipanone) | 4.8 minutes |

| Retention Time (Cyclizine) | 3.8 minutes |

| Retention Time (Codeine - Internal Standard) | 6.2 minutes |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. chromatographyonline.commdpi.comkuleuven.be This technique is a powerful tool for the quantification of drugs and their metabolites in complex biological matrices like blood and urine. chromatographyonline.comnih.govunipd.it For (S)-Dipipanone, enantioselective LC-MS/MS methods can be developed to accurately measure the concentration of each enantiomer. nih.govnih.govuttyler.edu This is crucial for pharmacokinetic and toxicological studies.

The development of an enantioselective LC-MS/MS method typically involves a chiral LC separation followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.govuttyler.edu

Spectroscopic and Other Detection Methods for Elucidation

Spectroscopic techniques are invaluable for the structural elucidation and confirmation of (S)-Dipipanone.

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule. researchgate.net It is a common detection method used in HPLC. kuleuven.bemdpi.com The UV spectrum of a compound is dependent on its electronic structure. researchgate.netnih.gov For Dipipanone, a UV detector set at a specific wavelength, such as 260 nm, can be used for its detection and quantification following chromatographic separation. researchgate.net While UV detection provides good sensitivity for many compounds, it may lack the specificity of mass spectrometry. kuleuven.be

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. nih.govnih.goveuropeanreview.orgresearchgate.net This capability is extremely useful for the identification of unknown compounds and the structural elucidation of metabolites. nih.govresearchgate.netcore.ac.uk

By analyzing the fragmentation patterns of (S)-Dipipanone in an HR-MS/MS experiment, characteristic product ions can be identified. researchgate.netcore.ac.uknih.govwvu.edumdpi.com These fragmentation pathways provide valuable structural information and can be used to confirm the identity of the compound with a high degree of confidence. core.ac.uknih.govmdpi.com

Key Research Findings:

HR-MS/MS has been effectively used to study the fragmentation patterns of novel synthetic opioids, providing a reference for their identification. researchgate.netnih.gov The fragmentation of these compounds often involves cleavage of the piperidine (B6355638) ring and other characteristic bond dissociations. nih.gov

Capillary Zone Electrophoresis and Potentiometric Methods

The analysis of chiral compounds like (S)-Dipipanone requires methods that can distinguish between enantiomers. Capillary Zone Electrophoresis (CZE) and potentiometric methods offer distinct advantages for such analytical challenges.

Capillary Zone Electrophoresis (CZE)

CZE has gained popularity in the pharmaceutical industry for its ability to separate a wide range of compounds, from small molecules to large proteins nih.gov. It is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility mdpi.com. For chiral separations, a chiral selector is typically added to the background electrolyte nih.gov. Cyclodextrins and their derivatives are commonly used as chiral selectors due to their ability to form inclusion complexes with the enantiomers, leading to different migration times and thus, separation mdpi.comnih.govspringernature.com.

While specific CZE methods for (S)-Dipipanone are not extensively detailed in recent literature, the principles for separating other chiral opioids and related compounds are well-established. A typical CZE method development for a chiral compound like (S)-Dipipanone would involve optimizing several parameters to achieve baseline separation of the enantiomers.

Key CZE Parameters for Chiral Separation:

Chiral Selector: The type and concentration of the chiral selector (e.g., β-cyclodextrin derivatives) are critical for achieving enantioseparation nih.gov.

Buffer pH and Composition: The pH of the buffer affects the charge of the analyte and the electroosmotic flow, influencing migration times and resolution. Phosphate or borate buffers are commonly used mdpi.commdpi.com.

Applied Voltage: Higher voltages can lead to shorter analysis times but may also generate Joule heating, which can broaden peaks and affect resolution mdpi.com.

Capillary Temperature: Controlling the temperature is essential for reproducible migration times and separation efficiency mdpi.com.

Organic Modifiers: The addition of organic solvents like acetonitrile or methanol to the buffer can modify the separation selectivity and efficiency mdpi.com.

A study on the chiral separation of cathinone derivatives demonstrated the successful use of various β-cyclodextrin derivatives as chiral selectors in CZE, achieving resolution for 58 out of 61 tested substances nih.gov. This highlights the potential of CZE for the enantioselective analysis of (S)-Dipipanone.

Potentiometric Methods

Potentiometry measures the potential difference between two electrodes in an electrochemical cell to determine the concentration of an analyte libretexts.org. Ion-selective electrodes (ISEs) are a key component of modern potentiometric analysis, offering high selectivity for specific ions nih.govlibretexts.org. These sensors are advantageous due to their simple design, rapid response, and applicability to turbid or colored samples nih.gov.

For the analysis of pharmaceutical compounds like opioids, potentiometric sensors, often based on molecularly imprinted polymers (MIPs), can be developed nih.gov. These sensors are designed to selectively bind to the target molecule. While specific potentiometric sensors for (S)-Dipipanone are not widely documented, the development of such sensors for other opioids demonstrates their feasibility nih.govmdpi.com. The design of an ISE for (S)-Dipipanone would involve creating a membrane that selectively interacts with the protonated form of the amine in the dipipanone structure.

Table 1: Comparison of CZE and Potentiometric Methods for Chiral Analysis

| Feature | Capillary Zone Electrophoresis (CZE) | Potentiometric Methods |

|---|---|---|

| Principle | Separation based on differential migration of enantiomers in an electric field, facilitated by a chiral selector. | Measurement of potential difference using an ion-selective electrode that responds to the analyte concentration. |

| Selectivity | High enantioselectivity achievable with appropriate chiral selectors (e.g., cyclodextrins). | High selectivity is dependent on the design of the ion-selective membrane (e.g., using MIPs). |

| Application | Quantitative analysis, impurity profiling, and determination of enantiomeric purity. mdpi.com | Primarily used for quantitative determination of the total drug concentration in various samples. nih.gov |

| Advantages | High separation efficiency, low sample and reagent consumption, automation capabilities. mdpi.comsemanticscholar.org | Simple instrumentation, rapid analysis, low cost, and suitability for on-site measurements. nih.govnih.gov |

| Limitations | Can be sensitive to matrix effects; method development can be complex. | May have limited ability to distinguish between enantiomers without a specific chiral recognition element. |

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

The accurate analysis of (S)-Dipipanone in biological samples such as blood, urine, or tissue requires effective sample preparation to remove interfering substances and concentrate the analyte researchgate.netchromatographyonline.comresearchgate.net. The complexity of these matrices necessitates advanced extraction techniques to ensure the reliability and sensitivity of the subsequent analysis chromatographyonline.comnih.gov.

Commonly employed techniques for opioid extraction from biological matrices include:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between an aqueous sample and an immiscible organic solvent. The pH of the aqueous phase is adjusted to ensure the analyte is in its non-ionized form to facilitate extraction into the organic solvent mdpi.com. For dipipanone, which is a basic compound, the sample would be made alkaline (pH 8 was found to be optimal in one study) before extraction with a solvent like diethyl ether researchgate.netrsc.org. While effective, LLE can be time-consuming and use large volumes of organic solvents mdpi.com.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique that uses a solid sorbent to isolate the analyte from the sample matrix researchgate.netchromatographyonline.com. For opioids, various SPE cartridges are available. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of solvent. This technique offers cleaner extracts, higher recovery, and reduced solvent consumption compared to LLE chromatographyonline.com.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent. The mixture is injected into the aqueous sample, forming a cloudy solution with a large surface area that allows for rapid extraction of the analyte dntb.gov.ua. This method is fast, simple, inexpensive, and environmentally friendly researchgate.net. It has been successfully applied to the extraction of opium alkaloids from human plasma and urine dntb.gov.ua.

Table 2: Overview of Extraction Techniques for Opioids in Complex Matrices

| Technique | Principle | Advantages | Disadvantages | Application Example |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, widely applicable. | Time-consuming, requires large solvent volumes, can form emulsions. mdpi.com | Extraction of dipipanone from blood and urine using diethyl ether at alkaline pH. rsc.org |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix passes through; analyte is then eluted. | High selectivity and recovery, cleaner extracts, automation-friendly. chromatographyonline.com | Can be more expensive, method development may be required. | Simultaneous screening of 25 opioid drugs in post-mortem blood and urine. dntb.gov.ua |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is rapidly injected into the sample, forming an emulsion for fast extraction. | Rapid, low solvent consumption, high enrichment factor, cost-effective. researchgate.net | Not suitable for all matrices, requires careful selection of solvents. | Determination of opium alkaloids in human plasma. dntb.gov.ua |

Method Validation and Application in Preclinical and Forensic Research

For an analytical method to be used in preclinical and forensic research, it must undergo rigorous validation to demonstrate that it is reliable and fit for its intended purpose aafs.orgresearchgate.net. Method validation ensures the integrity of the data, which is crucial for the correct interpretation of toxicological findings researchgate.net. Validation is performed in accordance with guidelines from organizations like the American Academy of Forensic Sciences (AAFS) Standards Board scielo.brescholarship.org.

Key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample researchgate.net. This is tested by analyzing blank matrix samples to check for interferences researchgate.net.

Linearity and Calibration Model: This establishes the relationship between the analyte concentration and the analytical signal over a defined range. A linear regression is typically used, with a correlation coefficient (r) close to 1.0 indicating good linearity scielo.brresearchgate.net.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. They are typically assessed at multiple concentration levels (e.g., low, medium, and high quality control samples) researchgate.netscielo.brresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision researchgate.netescholarship.org. For potent opioids, low limits of detection (sub-μg/L) are often required nih.gov.

Recovery: The efficiency of the extraction process, calculated by comparing the analyte response in an extracted sample to that of a non-extracted standard researchgate.net.

Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte, which can cause ion suppression or enhancement in mass spectrometry-based methods scielo.br.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions researchgate.net.

Application in Research

Validated analytical methods are essential in preclinical studies to understand the pharmacokinetics of (S)-Dipipanone. In forensic toxicology, these methods are used to identify and quantify the drug in biological specimens from cases involving drug misuse, overdose, or drug-facilitated crimes researchgate.netscielo.brnih.gov. For example, a capillary gas chromatography method for dipipanone was developed and validated for use in biological fluids, with a detection limit of 1 ng/mL, making it suitable for forensic analysis rsc.org. Similarly, validated LC-MS/MS methods are routinely used in forensic laboratories for the analysis of opioids in postmortem blood samples scielo.brresearchgate.net. The development of robust and sensitive methods is critical, especially with the emergence of new and potent synthetic opioids nih.gov.

Table 3: Typical Validation Parameters and Acceptance Criteria in Forensic Toxicology

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity | Establishes the range over which the method is accurate. | Correlation coefficient (r or r²) ≥ 0.99. scielo.br |

| Accuracy (Bias) | Closeness of mean results to the true value. | Typically within ±15-20% of the nominal value (±20-25% at LOQ). scielo.brresearchgate.net |

| Precision (RSD) | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤15-20% (≤20-25% at LOQ). scielo.brresearchgate.net |

| LOD/LOQ | Lowest concentration detectable/quantifiable. | Determined by signal-to-noise ratio (e.g., S/N ≥ 3 for LOD) or statistical methods. escholarship.org |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples. | Response in blank matrix should be <20% of the LOQ response. |

| Extraction Recovery | Efficiency of the sample preparation process. | Should be consistent, precise, and reproducible. |

| Matrix Effect | Assessment of ion suppression or enhancement. | Typically desired to be within ±15-20%. scielo.br |

Future Directions and Emerging Research Avenues for S Dipipanone

Advanced Computational Modeling and Simulations in Opioid Research

Computational approaches have become indispensable in modern drug discovery, offering insights that are often difficult to obtain through experimental methods alone. nih.gov These in silico techniques are being increasingly applied to opioid research to understand complex biological processes and to design novel therapeutic agents. frontiersin.org

Molecular Docking and Dynamics Studies for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between a ligand, such as (S)-Dipipanone, and its receptor at an atomic level. frontiersin.orgmdpi.com Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide a detailed view of the dynamic changes in the ligand-receptor complex over time. nih.gov